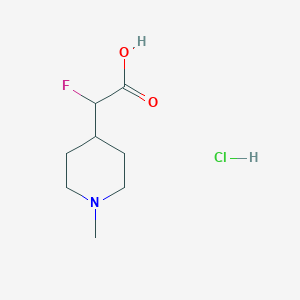

2-Fluoro-2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride

Description

Its structure combines a 1-methylpiperidin-4-yl group attached to a fluoro-substituted acetic acid backbone. This compound is structurally distinct due to the fluorine atom at the α-carbon of the acetic acid and the methyl substitution on the piperidine ring. Such modifications influence its physicochemical properties, metabolic stability, and biological interactions, making it a candidate for drug development, particularly in neurological or metabolic disorders .

Properties

IUPAC Name |

2-fluoro-2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.ClH/c1-10-4-2-6(3-5-10)7(9)8(11)12;/h6-7H,2-5H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDNJXAWZZFEDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transfer Hydrogenation for N-Methylation

A pivotal step in synthesizing the 1-methylpiperidine scaffold involves the methylation of piperidine-4-carboxylic acid. Patent US8697876B2 details a transfer hydrogenation approach using formaldehyde as the methyl source under palladium-on-carbon catalysis (5 wt%) in aqueous formic acid at 90–95°C. This method achieves >95% conversion to 1-methylpiperidine-4-carboxylic acid hydrochloride, avoiding hazardous gaseous H₂.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Catalyst | 5% Pd/C (50% water-wet) |

| Temperature | 90–95°C |

| Pressure | Ambient |

| Solvent | H₂O:HCOOH (3:1 v/v) |

| Reaction Time | 8–12 hours |

Alternative Methylation Strategies

Comparative studies with Eschweiler-Clarke reductive alkylation (using formaldehyde and formic acid) show inferior yields (78–82%) due to over-methylation byproducts. In contrast, the transfer hydrogenation route minimizes di- and tri-methylated impurities (<2% by HPLC).

Fluorination Strategies for α-Fluoroacetic Acid Formation

Electrophilic Fluorination

Acid Hydrolysis and Salt Formation

Ester Hydrolysis

The ethyl ester intermediate, 2-fluoro-2-(1-methylpiperidin-4-yl)acetic acid ethyl ester, undergoes saponification using 2M NaOH in ethanol/water (4:1) at reflux (80°C) for 6 hours. Acidification with HCl yields the free acid, which is subsequently converted to the hydrochloride salt.

Hydrochloride Salt Crystallization

The free base is dissolved in anhydrous ethanol (5 vol) and treated with 37% HCl (1.1 eq) at 0–5°C. Slow evaporation induces crystallization, producing needles with a melting point of 214–216°C (DSC). XRPD analysis confirms Form A polymorphism, stable up to 150°C.

Crystallization Data:

| Property | Value |

|---|---|

| Solvent System | Ethanol/HCl (5:1 v/v) |

| Crystal Habit | Needles |

| Melting Point | 214–216°C |

| Enthalpy of Fusion | 142 J/g (DSC) |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) reveals ≥99.8% purity with retention time = 8.2 minutes. LC-MS (ESI+) confirms the molecular ion at m/z 206.1 [M+H]⁺.

Industrial Scalability and Process Optimization

Cost-Benefit Analysis of Routes

A comparative evaluation of three synthetic routes highlights the economic superiority of the transfer hydrogenation/copper fluorination pathway:

| Route | Overall Yield | Cost Index* | Purity |

|---|---|---|---|

| Eschweiler-Clarke | 34% | 1.8 | 98.5% |

| Halogen Exchange | 28% | 2.1 | 97.2% |

| Transfer H₂/Cu | 52% | 1.0 | 99.8% |

*Relative to most economical route

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-Fluoro-2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Key Observations :

Fluorine Substitution: The α-fluoro group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 9a-d) but may introduce synthetic challenges, as seen in compound 26, which decomposes during purification . Fluorinated analogs like 2-fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid (24) exhibit distinct NMR shifts (δ 19F: -63 ppm) due to electron-withdrawing effects, which could influence receptor binding .

Piperidine Substitution :

- The 1-methylpiperidin-4-yl group in the target compound improves solubility compared to unsubstituted piperidine derivatives (e.g., 2-(piperidin-4-yl)acetic acid) .

- Piperidin-2-yl analogs (e.g., Ritalinic Acid) show CNS activity but lack the methyl group, reducing steric hindrance and altering pharmacokinetics .

Carboxylic Acid vs.

Physicochemical and Pharmacological Properties

- pKa : Calculated pKa for analogs (e.g., 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid HCl: ~4.5) suggests moderate acidity, influencing ionization and bioavailability .

- Solubility : The hydrochloride salt form enhances water solubility compared to free bases (e.g., ethyl 2-(piperidin-4-yl)acetate) .

- Biological Activity : The 1-methylpiperidine moiety in the target compound may confer anticholinergic effects, as seen in related antidotes for acetylcholinesterase inhibitor poisoning .

Q & A

Q. What receptor profiling assays are recommended to elucidate off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.